d[Leu4]AVP, also known as d[Leu4,Lys8]vasopressin, is a synthetic analog of the naturally occurring peptide arginine vasopressin. This compound is designed to selectively activate vasopressin receptors, particularly the V1b receptor subtype, which plays a crucial role in various physiological processes such as water retention, blood pressure regulation, and stress response. The modification of specific amino acids in the peptide structure enhances its receptor selectivity and potency.
The compound was synthesized as part of research aimed at developing selective agonists for the vasopressin receptor family. The synthesis process involved modifying the structure of deamino-arginine vasopressin by altering residues at positions 4 and 8 to optimize its affinity and selectivity for the V1b receptor in rodent models .
d[Leu4]AVP belongs to the class of peptide hormones known as vasopressins, which are cyclic nonapeptides. It is specifically categorized as a selective agonist for the V1b vasopressin receptor, distinguishing it from other members of the vasopressin family that may have broader or different receptor affinities .
The synthesis of d[Leu4]AVP involves solid-phase peptide synthesis techniques, which allow for precise incorporation of amino acid residues in a controlled manner. The process typically includes:
The synthesis requires careful selection of protecting groups for amino acids to prevent unwanted reactions during coupling. The final product is purified using high-performance liquid chromatography to ensure high purity and yield .
d[Leu4]AVP has a molecular formula of C47H67N11O11S2 and a molecular weight of approximately 1000.22 g/mol. The structure features a cyclic backbone typical of vasopressins, with specific substitutions at positions 4 (leucine) and 8 (lysine) that enhance its binding affinity for the V1b receptor.
The compound's structural details can be represented as follows:
d[Leu4]AVP primarily engages in receptor-mediated reactions rather than traditional chemical reactions. Its main activity involves binding to the V1b receptor and inducing intracellular signaling cascades.
Upon binding to its receptor, d[Leu4]AVP activates G protein-coupled signaling pathways, leading to increased phospholipase C activity and subsequent elevation of intracellular calcium levels, which mediates various physiological effects such as vasoconstriction and modulation of hormone release from endocrine tissues .
The mechanism by which d[Leu4]AVP exerts its effects involves:
Studies show that d[Leu4]AVP acts as a full agonist at human, rat, and mouse V1b receptors in vitro, demonstrating its potential utility in research related to stress physiology and endocrine function .
Relevant data on solubility and stability are crucial for practical applications in laboratory settings .
d[Leu4]AVP has significant scientific uses, particularly in pharmacological research:
Vasopressin receptors exhibit tissue-specific distributions and signaling cascades, making selective modulation essential for functional studies:
Table 1: Receptor Affinity Profiles of Vasopressin Ligands [7]
| Compound | V1aR Affinity (nM) | V1bR Affinity (nM) | V2R Affinity (nM) |
|---|---|---|---|
| Arginine Vasopressin (AVP) | 1.5 | 0.3 | 0.5 |
| d[Leu⁴]AVP | 3800 | 100 | 64 |
| D[Leu⁴,Lys⁸]VP | 3800 | 16 | 100 |
d[Leu⁴]AVP’s 2,500-fold lower affinity for V1a versus V2 receptors enabled the first clear differentiation of pressor (V1a) and antidiuretic (V2) pathways in renal and cardiovascular studies [7] [9].
The design of d[Leu⁴]AVP addressed two key limitations of native AVP:
Table 2: Impact of Position 4 Substitutions on Vasopressin Conformation [10]
| Position 4 Residue | Backbone Torsion Angles (φ/ψ) | Receptor Selectivity Profile |
|---|---|---|
| Gln (Native AVP) | -65° ± 12° / -45° ± 9° | Pan-receptor agonist |
| L-Leucine | -71° ± 15° / -49° ± 11° | Moderate V1a loss |
| D-Leucine | -112° ± 18° / 32° ± 14° | V1a antagonist / V2 partial agonist |
Nuclear magnetic resonance (NMR) studies confirmed that D-leucine induces a β-turn conformation inaccessible to V1a receptors but permissive for V2 binding [10]. This stereospecificity established d[Leu⁴]AVP as a foundational tool for characterizing V2-mediated water permeability mechanisms in isolated renal tubules [9].
d[Leu⁴]AVP emerged from a systematic exploration of structure-activity relationships (SAR) spanning five decades:
Figure: Timeline of Key Vasopressin Analogues
1953: Native AVP synthesized (du Vigneaud) 1967: Desmopressin (dDAVP) – V2-selective agonist 1980s: [Phe³] modifications – V1a antagonists 1997: d[Leu⁴]AVP – V1a antagonist / V2 partial agonist 2000s: Tolvaptan – Oral V2 antagonist d[Leu⁴]AVP’s legacy lies in validating position 4 as a molecular switch for receptor specificity, enabling therapeutics for syndrome of inappropriate antidiuretic hormone (SIADH) and congestive heart failure [7] [9].
CAS No.: 172886-23-6
CAS No.: 79-89-0
CAS No.: 19519-55-2
CAS No.:
CAS No.: 53696-69-8